molecular formula C16H23NO3 B5153928 2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide CAS No. 337486-13-2

2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B5153928
CAS No.: 337486-13-2
M. Wt: 277.36 g/mol
InChI Key: JWWYATBVGIDPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound characterized by a tetrahydropyran (THP) core substituted with a 4-methoxyphenyl group and an acetamide side chain. The compound's molecular formula is C₁₆H₂₁NO₃, and its structure combines lipophilic (methoxyphenyl, THP) and hydrogen-bonding (acetamide) functionalities.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYATBVGIDPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)N)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171655
Record name Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337486-13-2
Record name Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337486-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an appropriate alkylating agent.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the acetamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
2-[4-(4-Methoxyphenyl)-THP-4-yl]acetamide 2,2-Dimethyl-THP 4-Methoxyphenyl, acetamide Enhanced lipophilicity; potential CNS activity (inferred)
2-(4-Chlorophenyl)-N-(THP-methyl)acetamide THP 4-Chlorophenyl, thiophene Antimicrobial activity (hypothesized)
N-(THP-methyl)-2-(thiazol-4-yl)acetamide THP Thiazole, methoxyphenyl Improved enzyme inhibition (e.g., kinase targets)
2-[4-(4-Methoxyphenyl)-THP-4-yl]acetic acid THP 4-Methoxyphenyl, carboxylic acid Higher polarity; limited BBB penetration
N-(THP-methyl)-2-(indol-1-yl)acetamide THP Indole, methoxyphenyl Anticancer potential (e.g., topoisomerase inhibition)

Pharmacological Potential

  • Antimicrobial Activity : Chlorophenyl and thiophene derivatives () exhibit antimicrobial properties, but the target compound’s methoxy group may shift activity toward eukaryotic targets (e.g., cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.